molecular formula C35H43NO11 B1264364 Rifamycin W-hemiacetal

Rifamycin W-hemiacetal

Numéro de catalogue: B1264364
Poids moléculaire: 653.7 g/mol
Clé InChI: NCODPHFFVLKXKM-UIYPQIFSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rifamycin W-hemiacetal is a lactam and an azamacrocycle.

Applications De Recherche Scientifique

Structural Characteristics

Rifamycin W-hemiacetal is derived from Rifamycin W, which is a crucial intermediate in the production of various rifamycin antibiotics. The hemiacetal form features a hydroxyl group attached to a carbonyl carbon, which influences its reactivity and biological activity. Research has identified several congeners and derivatives of this compound through various biosynthetic pathways, particularly those involving Amycolatopsis mediterranei and marine-derived bacteria like Salinispora arenicola.

This compound exhibits notable antibacterial activity against a range of pathogens, including Staphylococcus aureus. In studies, compounds derived from Rifamycin W, including its hemiacetal forms, demonstrated minimal inhibitory concentration (MIC) values indicating effective antibacterial properties:

CompoundMIC (µg/mL)Target Organism
Compound 15Staphylococcus aureus
Compound 240Staphylococcus aureus
Compound 30.5Staphylococcus aureus

Additionally, some derivatives have shown antiproliferative activity against cancer cell lines such as HeLa and Caco-2, with half maximal inhibitory concentration (IC50) values around 50 µM .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antibacterial properties. Its derivatives are being explored for their ability to combat multidrug-resistant bacterial strains and as potential anticancer agents. The structural modifications that occur during the biosynthesis of rifamycins can lead to compounds with enhanced efficacy and reduced toxicity.

Case Studies

  • Antibacterial Activity : A study isolated several Rifamycin W-related polyketides from Amycolatopsis mediterranei, demonstrating their antibacterial efficacy against Staphylococcus aureus and other pathogens. The research highlighted the importance of structural diversity in enhancing biological activity .
  • Marine-Derived Compounds : Another investigation focused on rifamycin-related polyketides from Salinispora arenicola, revealing that certain hemiacetal forms exhibited significant antibacterial properties. This emphasizes the potential of marine-derived compounds in antibiotic development .
  • Antiproliferative Properties : Research on various rifamycin derivatives indicated that some could inhibit cancer cell proliferation, suggesting avenues for further exploration in cancer therapy .

Analyse Des Réactions Chimiques

Retro-Claisen Cleavage Derivatives

Under non-enzymatic or mutant biosynthetic conditions, rifamycin W-hemiacetal undergoes retro-Claisen cleavage at the C-5/C-11 position, yielding structurally distinct derivatives. Key examples include :

DerivativeStructural ModificationBiological Activity
Compound 1 C-5/C-11 cleavage with hemiacetal groupAntibacterial (MIC: 5 µg/mL vs. S. aureus)
Compound 3 C-5/C-11 cleavage, hydroxylationAntiproliferative (IC₅₀: ~50 µM vs. HeLa cells)

These derivatives highlight the compound’s susceptibility to non-enzymatic rearrangements under specific conditions.

Hemiacetal Oxidation and Lactone Formation

The hemiacetal group at C-34a is prone to oxidation, forming a lactone structure. NMR and HRESIMS analyses comparing this compound (2 ) with its oxidized counterpart (1 ) revealed :

  • Oxidation : Conversion of C-34a hemiacetal (δC 94.5) to a carbonyl (δC 173.0).

  • Lactonization : Formation of a lactone ring between C-25 and C-34a, confirmed by downfield shifts in C-25 (δC 83.1 vs. 72.7 in the hemiacetal form) .

Biosynthetic Pathway Reactions

  • Precursor Synthesis : The ansa chain of this compound is synthesized via polyketide assembly, starting from 3-amino-5-hydroxybenzoic acid (AHBA) .

  • Post-PKS Modifications : Hydroxylation, methylation, and acetylation at multiple sites refine the ansa structure .

Synthetic Analogues

Efforts to synthesize this compound’s ansa chain have utilized advanced coupling strategies, such as the reaction of lithium reagents with aldehyde intermediates to achieve stereochemical control .

Comparative Reactivity with Related Compounds

This compound’s reactivity differs from other rifamycins due to its hemiacetal group and ansa-chain flexibility:

CompoundReactivity FeatureFunctional Outcome
Rifamycin BStable ansa chainDirect antibacterial use
RifampicinModified ansa chainEnhanced bioavailability
Proansamycin BLack of C-34a hydroxylBiosynthetic precursor

Key Reaction Table

Reaction TypeSubstrateProductCatalytic SystemReference
Oxidative cleavageThis compoundDMDARSRif-Orf5 (P450)
Retro-Claisen cleavageThis compoundC-5/C-11 derivativesNon-enzymatic
Hemiacetal oxidationThis compoundLactone derivativeChemical oxidation

Propriétés

Formule moléculaire

C35H43NO11

Poids moléculaire

653.7 g/mol

Nom IUPAC

(1S,2E,16Z,18E,20S,21S,22R,23R,24R,25S,28R,29R)-6,8,21,23,27,28-hexahydroxy-3,7,16,20,22,24,29-heptamethyl-26-oxa-14-azatetracyclo[23.2.2.19,13.05,10]triaconta-2,5(10),6,8,12,16,18-heptaene-4,11,15,30-tetrone

InChI

InChI=1S/C35H43NO11/c1-13-9-8-10-14(2)34(45)36-21-12-22(37)23-24(30(42)17(5)31(43)25(23)32(21)44)27(39)15(3)11-20-29(41)19(7)33(47-35(20)46)18(6)28(40)16(4)26(13)38/h8-13,16,18-20,26,28-29,33,35,38,40-43,46H,1-7H3,(H,36,45)/b9-8+,14-10-,15-11+/t13-,16+,18+,19+,20-,26-,28+,29+,33-,35?/m0/s1

Clé InChI

NCODPHFFVLKXKM-UIYPQIFSSA-N

SMILES isomérique

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@H]4[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC4O)C)O)/C)/C

SMILES canonique

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC4C(C(C(C(C(C(C1O)C)O)C)OC4O)C)O)C)C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin W-hemiacetal
Reactant of Route 2
Rifamycin W-hemiacetal
Reactant of Route 3
Rifamycin W-hemiacetal
Reactant of Route 4
Rifamycin W-hemiacetal
Reactant of Route 5
Rifamycin W-hemiacetal
Reactant of Route 6
Rifamycin W-hemiacetal

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.